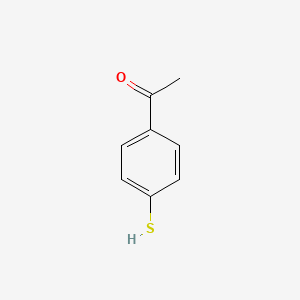

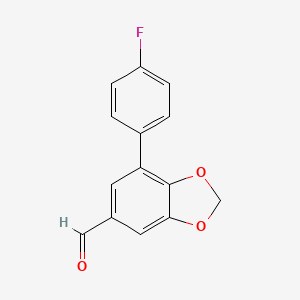

![molecular formula C14H14O3S B3011205 Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate CAS No. 343375-77-9](/img/structure/B3011205.png)

Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indole family. It was first identified in Japan in 2014 and has since been linked to several cases of drug abuse and overdose. The chemical structure of MMB-CHMINACA is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their harmful effects.

Scientific Research Applications

Asymmetric Synthesis

Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate is involved in asymmetric synthesis processes. For instance, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to chiral compounds, utilizes phase-transfer catalysts. This method is noted for its mild reaction conditions and moderate enantioselectivity, beneficial for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

NMR and IR Studies

Research on methyl (substituted 2-thiophenecarboxylate)s, including this compound, focuses on 1H NMR spectra and IR carbonyl stretching frequencies. This study reveals insights into the chemical shifts of ring protons and the effects of conformation of the carbonyl group, steric hindrance, and intramolecular hydrogen bonding (Satonaka, 1983).

Insecticidal Activity

The compound has applications in studying the stereochemical basis of insecticidal activity. Specific structural modifications of related compounds have been shown to significantly alter their insecticidal effectiveness against various pests (Hasan et al., 1996).

Pyrolysis Studies

Studies on the pyrolysis of methylbenzyl radicals, closely related to this compound, provide insights into the thermal decomposition of these compounds. This research is crucial for understanding their behavior under high-temperature conditions (Fernandes et al., 2002).

Organic Synthesis

The compound is used in the synthesis of various organic molecules. It plays a role in the creation of novel heterocyclic systems and in the synthesis of benzothiopyran compounds, demonstrating its versatility in organic chemistry (Yagodkina-Yakovenko et al., 2018).

properties

IUPAC Name |

methyl 3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-10-3-5-11(6-4-10)9-17-12-7-8-18-13(12)14(15)16-2/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCZDOVUDWGMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

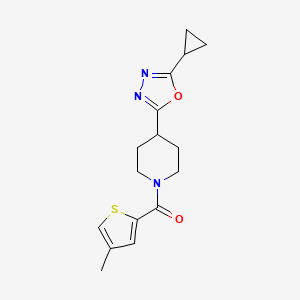

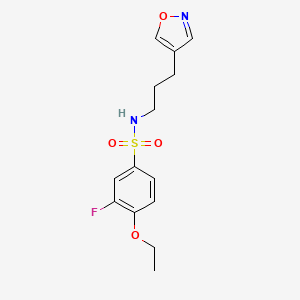

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

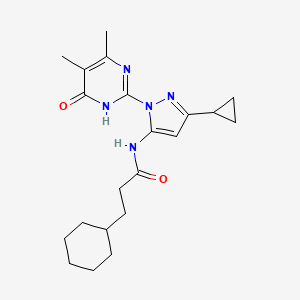

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

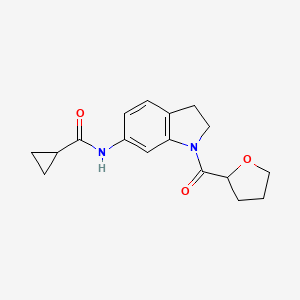

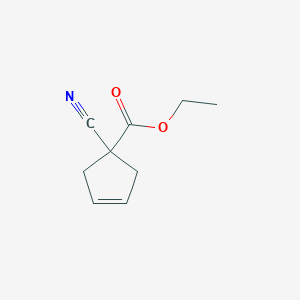

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

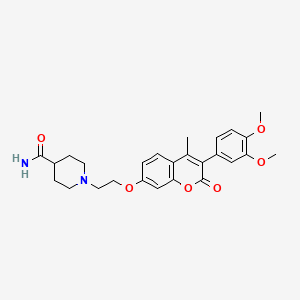

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)